N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both dichlorophenyl and sulfonamide groups, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and waste management are also critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study enzyme interactions or cellular pathways.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound may bind to the active site of enzymes involved in this pathway, blocking their activity and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Used to treat bacterial infections.
Uniqueness
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the dichlorophenyl and imine groups, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9-2-4-12(5-3-9)22(20,21)18-17-8-10-6-11(15)7-13(16)14(10)19/h2-8,18-19H,1H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJAYGQCIYRGFD-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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